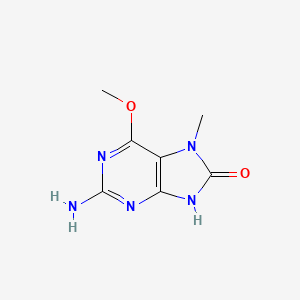

6-Methoxy-7-methyl-8-oxoguanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N5O2 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

2-amino-6-methoxy-7-methyl-9H-purin-8-one |

InChI |

InChI=1S/C7H9N5O2/c1-12-3-4(10-7(12)13)9-6(8)11-5(3)14-2/h1-2H3,(H3,8,9,10,11,13) |

InChI Key |

DAHAOEBKKGDLMP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(NC1=O)N=C(N=C2OC)N |

Synonyms |

6-methoxy-7-methyl-8-oxoguanine |

Origin of Product |

United States |

Biogenesis and Formation Mechanisms of 6 Methoxy 7 Methyl 8 Oxoguanine

Hypothetical Enzymatic Conversion Mechanisms

N7-Methylation: The methylation at the N7 position of the purine (B94841) ring is likely catalyzed by a specific methyltransferase enzyme. In various biological systems, S-adenosyl-L-methionine (SAM) is the primary methyl group donor for such reactions. embopress.org It is plausible that a novel N-methyltransferase in Symplegma rubra or its symbionts recognizes 8-oxoguanine or a derivative as a substrate. While many known DNA methyltransferases target guanine (B1146940) within a DNA strand, the existence of enzymes that methylate free purine bases is also established. nih.gov For instance, phenylethanolamine N-methyltransferase (PNMT) is an enzyme that utilizes SAM to methylate norepinephrine. wikipedia.org This highlights the principle of specific methyltransferases acting on small molecule substrates.

C6-Methoxylation: The introduction of a methoxy (B1213986) group at the C6 position is a more unusual modification. One hypothetical enzymatic pathway could involve an initial oxidation or hydroxylation at the C6 position, followed by a methylation of the resulting hydroxyl group. This two-step process would require a hydroxylase and a specific O-methyltransferase. Alternatively, a single enzyme with a complex catalytic mechanism might directly install the methoxy group, possibly utilizing a precursor other than molecular oxygen.

Table 2: Hypothetical Enzymatic Steps and Cofactors

| Transformation | Hypothetical Enzyme Class | Likely Cofactor/Co-substrate |

| Guanine → 8-Oxoguanine | Oxidoreductase | Reactive Oxygen Species (ROS) |

| 8-Oxoguanine → 7-methyl-8-oxoguanine | N-Methyltransferase | S-adenosyl-L-methionine (SAM) |

| 7-methyl-8-oxoguanine → 6-Methoxy-7-methyl-8-oxoguanine | Hydroxylase and O-Methyltransferase | O₂, NADPH, SAM |

Hypothetical Non-Enzymatic Conversion Mechanisms

N7-Methylation: Non-enzymatic methylation of purines can occur, although generally at a much lower efficiency than enzyme-catalyzed reactions. S-adenosyl-L-methionine (SAM) has been shown to non-enzymatically methylate DNA, producing adducts such as 7-methylguanine. embopress.org It is conceivable that under specific chemical conditions within the marine organism, 8-oxoguanine could be non-enzymatically methylated by SAM or other endogenous methylating agents.

C6-Methoxylation: The non-enzymatic formation of a methoxy group at the C6 position is more speculative. It could potentially arise from the reaction of a reactive intermediate with methanol (B129727) or a methoxy-containing radical, though such reactions are less common in biological systems. The presence of other reactive molecules or metal ions in the cellular environment of Symplegma rubra might facilitate such a transformation. For example, transition metal ions have been shown to increase the nucleophilic reactivity of guanine. nih.gov

Molecular Interactions and Structural Perturbations Induced by 6 Methoxy 7 Methyl 8 Oxoguanine in Nucleic Acids

Impact on DNA Double Helix Conformation and Local Stability

While crystal and NMR structures of DNA with 8-oxoG lesions often appear globally similar to unmodified DNA, the localized instability is a key feature. nih.govnih.gov This localized disruption is thought to be a critical signal for recognition by DNA repair enzymes, which must identify and excise the damaged base from a vast excess of normal DNA. nih.govnih.gov The process of base flipping, where the damaged nucleotide is rotated out of the helical stack and into the enzyme's active site, is likely facilitated by this inherent instability. nih.govnih.gov

The additional modifications present in 6-methoxy-7-methyl-8-oxoguanine are expected to further influence the stability of the DNA duplex. The O6-methyl group, a well-studied DNA lesion, is known to be mutagenic. wikipedia.org The presence of a methoxy (B1213986) group at this position in this compound could introduce steric clashes and alter the hydrogen bonding potential in the major groove, potentially exacerbating the destabilizing effect of the 8-oxo core. Furthermore, the methylation at the N7 position introduces a positive charge into the purine (B94841) ring system. wikipedia.orgglpbio.com This alteration in charge distribution could impact the electrostatic interactions within the DNA helix and with surrounding solvent molecules and ions, thereby modulating the local conformation and stability.

Aberrant Base Pairing Potentials of this compound within DNA and RNA

A primary consequence of guanine (B1146940) oxidation at the C8 position is the disruption of normal Watson-Crick base pairing. This leads to the potential for forming mutagenic base pairs, which, if not repaired, can lead to mutations during DNA replication and transcription.

Hoogsteen Base Pairing and Syn/Anti Conformations of Oxidized Guanine

Unmodified guanine in a standard DNA double helix predominantly adopts the anti conformation with respect to the glycosidic bond, allowing it to form three hydrogen bonds with cytosine in a Watson-Crick pair. However, the presence of the oxygen atom at the C8 position in 8-oxoguanine creates steric hindrance with the phosphate (B84403) backbone when in the anti conformation. nih.gov To alleviate this clash, the base can rotate around the glycosidic bond to adopt the syn conformation. nih.gov

This syn conformation of 8-oxoguanine presents a different hydrogen bonding face, the Hoogsteen edge, which can form a stable base pair with adenine (B156593). nih.gov This 8-oxoG(syn)•A(anti) base pair is geometrically similar to a canonical G•C pair, allowing it to be accommodated by the active sites of some DNA polymerases. nih.gov The equilibrium between the anti and syn conformations is a critical determinant of the mutagenic potential of 8-oxoguanine. nih.gov

The 7-methyl group in this compound would further stabilize the syn conformation due to the increased steric bulk in the major groove when the base is in the anti conformation. This would likely increase the propensity for mispairing with adenine.

Implications for Fidelity of Genetic Information Transfer

The ability of 8-oxoguanine to pair with adenine is a major source of mutations, specifically G to T transversions, as the 8-oxoG in the template strand directs the incorporation of dATP during DNA replication. nih.gov Similarly, during transcription, an 8-oxoguanine lesion in the DNA template can lead to the incorporation of adenosine (B11128) into the mRNA transcript. nih.gov When 8-oxoguanine is present in mRNA, it can disrupt tRNA selection during translation. nih.gov

The O6-methoxy group of this compound could also contribute to mispairing. O6-methylguanine is known to preferentially pair with thymine, leading to G:C to A:T transitions. wikipedia.org Therefore, this compound represents a complex lesion with the potential to induce both G to T transversions (via the 8-oxo functionality) and G to A transitions (via the O6-methoxy group), significantly compromising the fidelity of genetic information transfer.

Influence on Local DNA/RNA Structural Flexibility and Dynamics

The presence of 8-oxoguanine increases the local and global flexibility of the DNA duplex. nih.gov Molecular dynamics simulations have indicated that DNA containing an 8-oxoG:C pair exhibits increased motion and a reduced energy barrier for base extrusion compared to an undamaged G:C pair. nih.gov This enhanced flexibility is a direct consequence of the destabilizing effects of the lesion.

When 8-oxoguanine is paired with adenine, the duplex shows even greater structural fluctuations. nih.gov The transition of 8-oxoguanine from the anti to the syn conformation is a dynamic process influenced by the local sequence context. nih.gov This conformational flexibility is a key aspect of its recognition and processing by DNA repair enzymes. nih.gov

The additional methyl and methoxy groups in this compound would likely further modulate the local flexibility and dynamics of the nucleic acid structure. The steric bulk of these groups could create localized distortions and increase the dynamic "breathing" of the helix, potentially making the lesion site more accessible to repair proteins. The N7-methylation, by introducing a formal positive charge, could also alter the local electrostatic environment, influencing the binding of proteins and other molecules that interact with the DNA or RNA.

Based on a comprehensive search for "this compound," it has been determined that while the existence of this specific chemical compound is confirmed in scientific literature, particularly its isolation from the ascidian Symplegma rubra nih.gov, there is a significant lack of available research data regarding its processing by DNA replication and transcription systems. The detailed enzymatic and mechanistic studies requested in the outline—such as effects on DNA polymerase activity, misincorporation events, and the role of translesion synthesis polymerases—are not available for this compound.

However, extensive research exists for the closely related and highly significant compound, 8-oxoguanine (8-oxoG) , which is a major form of oxidative DNA damage. The scientific community has thoroughly investigated the very topics outlined in your request for 8-oxoguanine.

Therefore, to provide a scientifically accurate and detailed article that aligns with the structure you have provided, it is proposed to focus the article on 8-oxoguanine . This will allow for a thorough and well-supported discussion of the intricate cellular mechanisms involved in processing this common DNA lesion.

If you approve of this modification, a full article on the processing of 8-oxoguanine by DNA replication and transcription systems, adhering strictly to your requested outline and formatting, can be generated.

Processing of 6 Methoxy 7 Methyl 8 Oxoguanine by Dna Replication and Transcription Systems

Consequences for Genomic Stability and Mutagenesis Induction

Spectrum of Mutations Potentially Induced by 6-Methoxy-7-methyl-8-oxoguanine

Without studies on its interaction with DNA polymerases, the spectrum of mutations that could be induced by this compound is entirely unknown. The mutagenic potential of a DNA lesion is dependent on its ability to be incorporated into DNA and its subsequent base-pairing properties during replication. For the well-studied lesion 8-oxoguanine, its ability to adopt a syn conformation allows it to form a stable base pair with adenine (B156593), leading to a characteristic mutational signature. nih.govnih.gov Whether this compound can be incorporated into DNA or can cause polymerases to misincorporate nucleotides has not been experimentally determined.

Contribution to Guanine (B1146940) to Thymine (G:C→T:A) Transversions and Other Mutagenic Outcomes

The primary mutagenic outcome of the related compound 8-oxoguanine is the G:C→T:A transversion, which occurs because of its mispairing with adenine. nih.govcapes.gov.brnih.gov This specific mutational signature is a hallmark of oxidative DNA damage. However, there is no evidence to suggest that this compound contributes to this or any other type of mutation. The additional methyl and methoxy (B1213986) groups could sterically hinder the formation of a mispair with adenine or alter its recognition by DNA repair enzymes, which in the case of 8-oxoG, are critical in preventing mutations. capes.gov.br Without experimental data, any discussion of its contribution to specific mutagenic outcomes would be purely speculative.

Cellular Recognition and Enzymatic Processing of 6 Methoxy 7 Methyl 8 Oxoguanine

Recognition and Excision by Base Excision Repair (BER) Pathway Components

The BER pathway is the principal mechanism for the removal of small, non-helix-distorting base lesions, including oxidized and alkylated bases. This process is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged base.

DNA glycosylases are highly specific enzymes that scan the DNA for damage and cleave the N-glycosylic bond between the damaged base and the deoxyribose sugar, releasing the free base and creating an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then further processed by other BER enzymes to restore the correct DNA sequence. nih.gov The family of DNA glycosylases includes those that recognize oxidized purines, such as 8-oxoguanine (8-oxoG), and those that recognize alkylated bases, like N7-methylguanine. nih.gov

Given the structure of 6-Methoxy-7-methyl-8-oxoguanine, it is likely to be a substrate for one or more DNA glycosylases. The 8-oxo modification is a known target for the OGG1 glycosylase, while the N7-methyl group is a substrate for N-methylpurine DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (AAG). nih.govnih.govnih.gov However, the simultaneous presence of a methoxy (B1213986) group at C6 and a methyl group at N7 could significantly alter the structure and electronic properties of the base, potentially affecting its recognition by these enzymes.

The repair of N7-methylguanine by some glycosylases, like AlkD, involves a unique mechanism where the enzyme distorts the DNA backbone to facilitate the depurination of the lesion without flipping the base into an active site pocket. acs.orgvanderbilt.edu This suggests that even if the combined modifications on this compound prevent a canonical fit into an enzyme's active site, alternative repair mechanisms might exist. The rapid removal of the relatively non-toxic N7-methylguanine by MPG can, under conditions of enzyme overexpression, lead to an accumulation of toxic AP sites, highlighting the importance of coordinated repair. nih.govoup.com

The human 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for excising 8-oxoG from DNA. nih.govnih.gov OGG1 exhibits a strong preference for 8-oxoG when it is paired with a cytosine (C), effectively correcting the lesion before it can lead to mutations. nih.govnih.gov It is significantly less active on 8-oxoG:adenine (B156593) (A) mispairs. nih.gov The enzyme recognizes the 8-oxoG lesion with high efficiency, despite it differing from guanine (B1146940) by only two atoms, and its specificity also depends on the identity of the opposing base. nih.gov

The presence of a methyl group at the N7 position and a methoxy group at the C6 position of the 8-oxoguanine moiety would likely impact OGG1 recognition. The N7 position is in the major groove of the DNA and modifications here can affect protein-DNA interactions. Structural studies of OGG1 show that it extensively interacts with the DNA backbone and the damaged base. The additional bulk and altered electronic configuration from the methyl and methoxy groups could hinder the lesion's entry into the OGG1 active site or alter the local DNA conformation, thereby reducing excision efficiency. While OGG1 can tolerate some substitutions, the combination of modifications present in this compound may render it a poor substrate for OGG1.

Below is a table detailing the kinetic parameters of human OGG1 for its primary substrate, 8-oxoG, when paired with different bases, illustrating its specificity.

| Substrate Pair | K_M (nM) | k_cat (min⁻¹) | k_sp (k_cat/K_M) | C/A Specificity |

| 8-oxoG:C | 10 ± 1 | 0.14 ± 0.01 | 0.014 | 4.9 |

| 8-oxoG:A | 33 ± 4 | 0.093 ± 0.005 | 0.0028 | |

| Data derived from studies on wild-type human OGG1 and represent the enzyme's preference for its canonical substrate. |

When DNA replication occurs on a template containing 8-oxoG, DNA polymerases frequently misincorporate an adenine opposite the lesion. nih.govfrontiersin.org The resulting 8-oxoG:A mispair is a substrate for the MutY homolog (MUTYH) DNA glycosylase. nih.govfrontiersin.org MUTYH functions by excising the undamaged adenine base from the newly synthesized strand. nih.govfrontiersin.org This action creates an AP site opposite the original 8-oxoG lesion, prompting the BER pathway to insert a cytosine, thereby restoring a C:8-oxoG pair that can be subsequently addressed by OGG1. nih.gov

The recognition of the 8-oxoG:A pair by MUTYH is critical for preventing G:C to T:A transversion mutations. nih.govnih.gov The enzyme's ability to identify the adenine for excision is highly dependent on the presence of the 8-oxoG lesion in the template strand. nih.gov Studies have shown that modifications to the 8-oxoG moiety can significantly impact MUTYH activity. For instance, the absence of the 2-amino group on the guanine base severely compromises repair, indicating that specific contacts with the oxidized base are essential for MUTYH function. acs.org

The 7-methyl and 6-methoxy modifications on this compound would likely interfere with MUTYH's ability to recognize and process an opposing adenine. The methyl group at N7 could create steric hindrance, and the methoxy group at C6 alters the electronic character of the purine (B94841) ring system. These changes could disrupt the specific interactions that MUTYH makes with the 8-oxoG lesion, which are necessary to position the enzyme correctly for adenine excision. acs.org It is therefore plausible that this compound:A mispairs would be inefficiently repaired by MUTYH, increasing the likelihood of mutations.

Contribution of Other DNA Repair Pathways to Complex Lesion Processing

While BER is the primary pathway for lesions like oxidized and alkylated bases, other repair systems can contribute, especially when the damage is complex or distorts the DNA helix.

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. frontiersin.org However, studies have shown that the MMR system can also play a role in the repair of oxidative DNA damage. frontiersin.orgresearchgate.net The MMR machinery, particularly the MutSα (MSH2-MSH6) complex, can recognize 8-oxoG mispairs. frontiersin.orgresearchgate.net

There is evidence of crosstalk between the BER and MMR pathways. For example, MUTYH interacts with the MSH6 component of MutSα, and this interaction can stimulate MUTYH's activity. frontiersin.orgresearchgate.net This suggests a cooperative effort to remove oxidative lesions that have resulted in mispairs. However, the efficiency of MMR in processing 8-oxoG-containing lesions can be variable and depends on the base it is paired with. Some studies suggest that 8-oxoG:A and 8-oxoG:C pairs, the most likely to be encountered during replication, are not efficiently processed by the MMR system. nih.gov

For a complex lesion like this compound, the MMR system might be recruited if the lesion causes a significant distortion or is part of a mispair. However, the efficiency of such repair would be speculative. The presence of the methyl and methoxy groups might enhance recognition by making the lesion appear "bulkier" or more mismatch-like, but it could also inhibit the activity of the MMR proteins.

The Nucleotide Excision Repair (NER) pathway is responsible for removing a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation or large chemical adducts. nih.gov NER operates through two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.gov While BER handles most oxidative lesions, there is evidence that NER can act as a backup pathway, particularly for certain types of oxidative damage that cause significant helix distortion. nih.gov

The combined size of the methoxy and methyl groups on this compound might create a lesion that is sufficiently bulky to be recognized by the NER machinery. The NER pathway recognizes the distortion in the DNA helix rather than the specific damaged base. nih.gov If the this compound lesion causes a significant local distortion of the DNA double helix, it could potentially be a substrate for the damage-sensing proteins of the GG-NER pathway, such as the XPC complex. If the lesion stalls a transcribing RNA polymerase, it could be targeted by TC-NER. However, without experimental data, the extent to which NER contributes to the repair of this specific lesion remains an open question.

Cellular Signaling and Checkpoint Activation in Response to Complex Guanine Lesions

The integrity of the genome is paramount for cellular function and survival. The presence of DNA lesions, such as complex guanine adducts, triggers a sophisticated network of signaling pathways known as the DNA damage response (DDR). This response aims to halt cell cycle progression to allow time for repair, or to initiate programmed cell death (apoptosis) if the damage is too extensive. While specific signaling pathways activated by this compound are not extensively detailed in current literature, the response can be inferred from studies of other complex guanine lesions.

The initial sensing of DNA damage is carried out by sensor proteins that recognize distortions in the DNA helix. In eukaryotes, the DNA damage checkpoint machinery is capable of responding to a wide array of genetic lesions, including chemically-modified DNA. nih.gov Key sensor complexes, such as the Ddc1/Rad17/Mec3 complex and the Mec1/Ddc2 kinase complex (in yeast), are recruited to the sites of DNA damage. nih.gov These complexes can assemble at a single site of damage, such as a double-strand break, and this recruitment occurs independently for each complex. nih.gov This assembly acts as a scaffold, concentrating checkpoint factors and promoting their interaction, which in turn amplifies the damage signal. nih.gov This model suggests that the checkpoint is activated by the concentration of these factors on the DNA strand. nih.gov

Once the damage is recognized, a signaling cascade is initiated, often involving phosphorylation events mediated by kinases like Mec1. This cascade leads to the activation of downstream effector proteins that enforce a cell cycle arrest, typically at the G1/S, intra-S, or G2/M transitions. nih.gov This delay provides a window for the cell's repair machinery to address the lesion. For instance, genotoxic stress that induces a strong G2/M checkpoint can be modulated by inhibitors of ATR or CHK1 kinases, highlighting their central role in this process. nih.gov

If the DNA lesions are severe or cannot be repaired, the cell may initiate apoptosis. Studies on O(6)-methylguanine (O(6)MeG), another modified guanine, have shown that a single type of lesion can trigger robust activation of caspases involved in both death receptor and mitochondrial-mediated apoptotic pathways. nih.gov Interestingly, the apoptotic response to O(6)MeG is primarily mediated by mitochondrial signaling and is dependent on the MutSα heterodimer, a component of the DNA mismatch repair system. nih.gov This indicates a direct link between the recognition of a specific guanine lesion and the initiation of a cell-death program.

Key Proteins in DNA Damage Signaling and Checkpoint Activation

| Protein/Complex | Organism/System | Function in Response to Guanine Lesions |

| Ddc1/Rad17/Mec3 | Yeast | Damage sensor complex, recruits to lesion sites. nih.gov |

| Mec1/Ddc2 | Yeast | Kinase complex, acts as an initial sensor and phosphorylates downstream targets. nih.gov |

| MutSα | Human Cells | Recognizes O(6)-methylguanine, triggers apoptosis. nih.gov |

| ATR/CHK1 | Human Cells | Kinases that mediate the G2/M cell cycle checkpoint in response to DNA damage. nih.gov |

| cGAS-STING | Human Cells | Recognizes cytosolic DNA (e.g., in micronuclei resulting from unrepaired damage) and triggers an innate immune response. nih.gov |

Dynamics of Lesion Repair and Repair Efficiency in Diverse Biological Systems

The repair of complex guanine lesions is a dynamic and competitive process involving multiple cellular pathways. The primary mechanisms responsible for excising such lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.govnih.gov The choice of pathway and the efficiency of repair can depend on the specific structure of the lesion, its location in the genome, and the cellular context.

BER is typically responsible for removing smaller, non-helix-distorting base lesions. nih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.govnih.gov For oxidatively damaged guanine, such as 8-oxoguanine (8-oxoG), the key glycosylase in humans is 8-oxoguanine DNA glycosylase 1 (hOGG1). nih.govrsc.org The recognition of 8-oxoG by hOGG1 is a highly specific process that involves the enzyme "flipping" the damaged base out of the DNA double helix to inspect it. nih.govnih.govnih.gov However, studies on the spontaneous opening of the 8-oxoG:C base pair suggest that the dynamics of the lesion itself may not play a significant role in its recognition by glycosylases. nih.gov

NER, on the other hand, is generally tasked with removing bulky, helix-distorting adducts. nih.gov Growing evidence indicates that there is a significant interplay and competition between BER and NER in the repair of some oxidatively generated guanine lesions. nih.govnih.gov For example, lesions like spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh) are substrates for both BER and NER pathways in human cell extracts and intact cells. nih.gov The relative contribution of each pathway is influenced by the competitive binding of BER and NER proteins to the lesion. nih.gov In intact human cells, the ratio of BER to NER activity for Sp lesions was found to be approximately 9.5, while for Gh lesions it was about 5.0, indicating a preference for the BER pathway for these specific lesions. nih.gov This competition is further evidenced by studies in cells deficient in specific repair proteins; for instance, the repair of hydantoin (B18101) lesions is suppressed in cells lacking the DNA glycosylase NEIL1. nih.gov

Comparison of BER and NER Pathways for Oxidative Guanine Lesions

| Feature | Base Excision Repair (BER) | Nucleotide Excision Repair (NER) |

| Primary Substrates | Small, non-helix-distorting lesions (e.g., 8-oxoG, Sp, Gh). nih.govnih.govnih.gov | Bulky, helix-distorting lesions. nih.gov |

| Initiation | Recognition and excision of the damaged base by a DNA glycosylase (e.g., hOGG1, NEIL1). nih.govrsc.org | Recognition of helix distortion by a protein complex (e.g., XPC-HR23B in global genome NER). |

| Mechanism | Excision of a single base, followed by incision of the sugar-phosphate backbone, DNA synthesis, and ligation. | Excision of a short oligonucleotide containing the lesion, followed by DNA synthesis and ligation. nih.gov |

| Competition | Competes with NER for certain lesions like Sp and Gh. nih.govnih.gov | Competes with BER for certain lesions like Sp and Gh. nih.govnih.gov |

Advanced Methodologies for the Research and Characterization of 6 Methoxy 7 Methyl 8 Oxoguanine

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

Chromatographic separation coupled with highly sensitive detection methods forms the cornerstone of quantitative analysis of modified nucleobases like 6-Methoxy-7-methyl-8-oxoguanine. These techniques are essential for distinguishing the analyte from a complex biological matrix and providing accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with electrochemical detection (ECD) or mass spectrometry (MS), it provides exceptional sensitivity and selectivity for the analysis of oxidized DNA and RNA products.

HPLC-ECD is particularly well-suited for the detection of electrochemically active compounds like 8-oxoguanine (8-oxoG) and its derivatives. nih.govnih.gov The high selectivity and sensitivity of HPLC-ECD, reaching the femtomolar range, make it a widely used method for determining levels of these biomarkers in biological samples such as urine, blood, and tissue. nih.govnih.govresearchgate.net The method's advantages include the less invasive nature of sample collection (especially for urine), minimal artifacts from sample processing, and the stability of the analytes in urine. nih.gov

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers an alternative and equally powerful approach. nih.gov This method allows for the simultaneous measurement of various oxidized guanine (B1146940) species, including the base, ribonucleoside, and deoxyribonucleoside forms, often without extensive sample pretreatment. nih.gov The use of multiple reaction monitoring (MRM) in HPLC-MS/MS enhances the signal-to-noise ratio, leading to highly sensitive and specific quantification. nih.gov

Table 1: Comparison of HPLC-based Detection Methods

| Feature | HPLC-ECD | HPLC-MS/MS |

| Principle | Separation by HPLC, detection based on electrochemical properties. | Separation by HPLC, detection based on mass-to-charge ratio. |

| Sensitivity | High, down to the femtomolar range. nih.govnih.gov | High, also capable of detecting very low concentrations. nih.gov |

| Selectivity | High for electroactive compounds. nih.govnih.gov | Very high, based on specific mass transitions. nih.gov |

| Sample Throughput | Can be high, depending on the specific method. | Can be high, especially with modern automated systems. |

| Analytes | Primarily electrochemically active compounds. nih.gov | A wide range of compounds, including non-electroactive ones. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of DNA base modifications. The method involves separating volatile derivatives of the analytes by gas chromatography and then detecting them by mass spectrometry. While GC-MS can detect 8-oxoguanine at a level of approximately one modification per 10^6 DNA bases, a significant challenge is the potential for artifactual oxidation of guanine during the derivatization step required to make the nucleobases volatile. nih.gov This can lead to an overestimation of the amount of 8-oxoguanine. nih.gov To obtain more reliable results that are comparable to those from HPLC-ECD, a prepurification step to separate 8-oxoguanine from guanine before derivatization is often necessary. nih.gov

Broader Academic Implications and Future Research Directions

6-Methoxy-7-methyl-8-oxoguanine as a Model for Combined Alkylation and Oxidative DNA Lesions

This compound is a unique molecular structure that concurrently displays features of both oxidative and alkylation damage. The 8-oxo modification is a well-established marker of oxidative stress, arising from the reaction of guanine (B1146940) with reactive oxygen species (ROS). frontiersin.orgnih.govnih.govnih.gov Conversely, the 6-methoxy and 7-methyl groups are characteristic of alkylation damage, which can be induced by various endogenous and exogenous alkylating agents.

The dual nature of this compound makes it an exceptional model for studying the biological consequences of combined DNA lesions. Research in this area could address several key questions:

Synergistic Effects: Does the presence of both oxidative and alkylating modifications at the same nucleobase site have a synergistic effect on DNA structure, replication, and transcription? For instance, the combined lesion could be more mutagenic than either an 8-oxoguanine or a methylated guanine alone.

Replication Fidelity: How do DNA polymerases behave when encountering this complex lesion? Studies could investigate the efficiency of translesion synthesis and the specific types of mutations that are induced.

Structural Impact: The presence of bulky methyl and methoxy (B1213986) groups, in addition to the 8-oxo modification, could significantly alter the local DNA helix, affecting protein recognition and binding.

Interplay with Other DNA Damage Pathways and Cross-Talk Mechanisms in Genome Maintenance

The cellular response to DNA damage is a complex network of interconnected pathways. The presence of a combined lesion like this compound would likely trigger a multifaceted response, involving cross-talk between different repair mechanisms.

Base Excision Repair (BER): The 8-oxoguanine component is typically recognized and removed by the BER pathway, initiated by the DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase). frontiersin.orgresearchgate.netnih.govnih.govnih.gov However, the presence of the methyl and methoxy groups could hinder the recognition and excision of the 8-oxo moiety by OGG1.

Mismatch Repair (MMR): If the lesion persists through replication, it may lead to mispairing. The MMR system is known to play a role in preventing the mutagenic effects of 8-oxoguanine by excising adenine (B156593) that has been misincorporated opposite it. frontiersin.orgnih.gov The interplay between BER and MMR in the context of this complex lesion would be a critical area of investigation.

Nucleotide Excision Repair (NER): While BER is the primary pathway for repairing single oxidized bases, the bulky nature of the combined lesion might also attract the attention of the NER machinery, which is responsible for removing larger, helix-distorting adducts.

Future research should focus on dissecting the signaling pathways that are activated in response to this complex lesion and identifying the key proteins involved in the cross-talk between different repair mechanisms.

Research on Enzymes Targeting Alkylated and Oxidized Nucleobases Beyond Canonical 8-Oxoguanine Repair

The unique structure of this compound challenges our understanding of the substrate specificity of DNA repair enzymes. While OGG1 is the canonical enzyme for 8-oxoguanine repair, its efficiency in excising this modified base is likely to be compromised by the presence of the alkyl groups.

This opens up new avenues of research into the existence and function of novel or specialized DNA glycosylases that can recognize and repair such complex lesions. Potential research directions include:

Screening for Novel Glycosylases: Developing assays to screen for enzymatic activities in cell extracts that can specifically remove this compound from DNA.

Structural Biology of Repair Enzymes: Investigating the three-dimensional structures of known DNA repair enzymes in complex with DNA containing this lesion to understand the molecular basis of recognition (or lack thereof).

Evolutionary Analysis: Exploring the evolutionary conservation of enzymes that can process combined DNA lesions, which could provide insights into the historical exposure of organisms to agents that cause such damage.

Development of Novel Research Tools and Methodologies for Complex DNA Adduct Studies

The study of complex DNA adducts like this compound necessitates the development of advanced analytical tools and methodologies. nih.govacs.org Existing techniques for detecting DNA damage may need to be adapted or new methods developed to accurately identify and quantify this specific lesion in biological samples.

| Methodology | Application for this compound Studies | Potential Challenges |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and specific for the identification and quantification of the adduct in DNA samples. acs.orgmdpi.com | Requires synthesis of a stable isotope-labeled internal standard for accurate quantification. |

| 32P-Postlabeling | A sensitive method for detecting bulky DNA adducts, which may be applicable to this compound. acs.orgresearchgate.net | Does not provide structural information to confirm the identity of the adduct. nih.gov |

| Immunoassays | Development of monoclonal antibodies specific to the this compound adduct for use in ELISAs or immunohistochemistry. | Antibody development can be time-consuming and challenging for small molecules. |

| Next-Generation Sequencing (NGS) | Mapping the genomic location of the adduct to identify hotspots of damage and correlate them with mutational signatures. | Requires methods to specifically enrich for DNA fragments containing the adduct. |

Further research is needed to refine these techniques and develop novel approaches for the sensitive and specific detection of complex DNA adducts in the genome.

Q & A

Q. How is 6-Methoxy-7-methyl-8-oxoguanine isolated from marine organisms, and what chromatographic techniques are optimal for its purification?

The compound is primarily isolated from ascidians such as Symplegma rubra and Symplegma oceania using methanol extraction followed by classic chromatographic methods. Preparative HPLC with reverse-phase columns (C18 or similar) is critical for purification, often employing gradient elution with water-acetonitrile or methanol systems. Fraction collection guided by UV detection (λ ~210–284 nm) ensures isolation of pure fractions .

Q. What spectroscopic methods are employed to determine the structure of this compound, and how are ambiguities in NMR data resolved?

Structural elucidation relies on 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, HMBC correlations confirm methoxy (OCH₃) and methyl (CH₃) substituents at positions 6 and 7, respectively. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₉N₅O₂), while UV-Vis spectra (λmax 210, 246, 284 nm in MeOH) support the conjugated purine system. Ambiguities in tautomeric forms are resolved by comparing experimental data with computational models .

Q. What are the natural sources of this compound, and how does its occurrence vary across different Symplegma species?

The compound has been identified in Symplegma rubra (Brazilian coastline) and Symplegma oceania, with variations in co-occurring alkaloids (e.g., 9-methyl-8-oxoadenine, 3-methylxanthine). Geographic and seasonal factors influence yield, necessitating LC-MS or HPLC-UV profiling for comparative studies .

Advanced Research Questions

Q. What strategies are used to assess the protein kinase inhibitory activity of this compound, and how do its IC₅₀ values compare across kinase families?

Kinase inhibition is evaluated using radiometric or fluorescence-based assays at 10 µg/mL against kinases like CDK5, CK1, DyrK1A, and GSK3. Dose-response curves (0.1–100 µM) determine IC₅₀ values, with ATP competition studies confirming mechanism. Moderate activity (e.g., 40–60% inhibition at 10 µg/mL) suggests scaffold potential for kinase-targeted drug design .

Q. How does the presence of methoxy and methyl substituents at positions 6 and 7 influence the chemical stability and tautomeric forms of 8-oxoguanine derivatives in physiological conditions?

The electron-donating methoxy group enhances stability against oxidative degradation compared to unsubstituted 8-oxoguanine. Methylation at position 7 restricts tautomerization, favoring the keto form (8-oxo) over enol forms. Stability is assessed via accelerated degradation studies (pH 1–13, 25–37°C) monitored by HPLC-UV, revealing half-life >24 hours at neutral pH .

Q. What experimental approaches are utilized to quantify oxidative stability and degradation pathways of this compound under varying pH and temperature conditions?

Oxidative stability is tested using H₂O₂ or Fenton reagents, with degradation products (e.g., 8-oxo-dG analogues) identified by LC-MS/MS. Arrhenius plots (25–60°C) predict shelf-life, while NMR and IR track structural changes. Comparative studies with 8-oxoguanine highlight substituent effects on reactivity .

Q. How does this compound interact with DNA repair glycosylases like OGG1, and what implications does this have for its potential mutagenic or protective roles?

Electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR) measure binding affinity to OGG1. While 8-oxoguanine is a substrate for OGG1, methoxy/methyl substituents may sterically hinder excision, as shown by reduced cleavage in plasmid-based repair assays. This suggests a potential role in modulating oxidative DNA damage .

Q. What are the key challenges in synthesizing this compound analogs, and how do protecting group strategies influence regioselective methylation/methoxylation?

Regioselective methylation at N7 and methoxylation at C6 require protecting groups (e.g., acetyl for NH₂) to prevent side reactions. Solid-phase synthesis or Pd-catalyzed cross-coupling can introduce substituents. Purity is verified via HPLC, with yields typically <50% due to steric hindrance .

Q. Methodological Notes

- Data Contradiction Analysis : Discrepancies in bioactivity across studies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Cross-validation using orthogonal methods (e.g., SPR vs. enzymatic assays) is recommended.

- Experimental Design : For stability studies, include controls (e.g., unmodified 8-oxoguanine) and triplicate measurements to account for batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.